2-amino-N-cyclobutylacetamide
Overview
Description
2-Amino-N-cyclobutylacetamide is an organic compound with the molecular formula C₆H₁₂N₂O. It is a biochemical used in proteomics research and has a molecular weight of 128.17 g/mol
Mechanism of Action
Target of Action
It is known that similar compounds, such as aminoglycosides, bind to the bacterial ribosome, leading to inhibition of protein synthesis .
Mode of Action
Related compounds like aminoglycosides work by binding to the bacterial ribosome, promoting mistranslation, and eliminating proofreading . This leads to the inhibition of protein synthesis, which is crucial for bacterial growth and survival .
Biochemical Pathways
Similar compounds like aminoglycosides are known to affect protein synthesis pathways .
Result of Action
Related compounds like aminoglycosides have been shown to inhibit protein synthesis, leading to bacterial cell death .
Biochemical Analysis
Biochemical Properties
2-Amino-N-cyclobutylacetamide plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It interacts with enzymes such as histone deacetylase (HDAC) and kinase inhibitors, showing additive and synergistic effects . These interactions are crucial for its potential use in cancer drug development, where it inhibits the activity of HDAC and Bcr-Abl, leading to antiproliferative activities against certain cancer cell lines .
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It influences cell function by inhibiting the activity of HDAC and Bcr-Abl, which are critical in cell signaling pathways and gene expression . This inhibition results in antiproliferative effects on human leukemia cell line K562 and prostate cancer cell line DU145 . Additionally, it affects cellular metabolism by altering the expression of genes involved in these pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules such as HDAC and Bcr-Abl . By inhibiting these enzymes, it disrupts their normal function, leading to changes in gene expression and cellular behavior . This inhibition is achieved through the compound’s ability to bind to the active sites of these enzymes, preventing their normal activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that its inhibitory effects on HDAC and Bcr-Abl are sustained over time, leading to prolonged antiproliferative effects in cancer cell lines .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits significant antiproliferative effects without causing toxicity . At higher doses, toxic or adverse effects may be observed, highlighting the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes such as HDAC and Bcr-Abl . These interactions affect metabolic flux and metabolite levels, leading to changes in cellular metabolism . The compound’s role in these pathways is crucial for its potential use in cancer therapy .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence its localization and accumulation, which are essential for its biochemical activity .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, affecting its activity and function within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-cyclobutylacetamide can be achieved through the reaction of cyclobutylamine with ethyl cyanoacetate. The reaction typically involves stirring the reactants without a solvent at room temperature, which yields the target compound . Another method involves heating the mixture at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-cyclobutylacetamide undergoes various chemical reactions, including:
Nucleophilic Addition: Reacts with aldehydes and ketones to form imine derivatives (Schiff bases) under acid-catalyzed conditions.
Amidation: Reacts with acid chlorides to form amides.
Sulfonation: Reacts with sulfonyl chlorides to form sulfonamides under alkaline conditions.
Common Reagents and Conditions
Aldehydes and Ketones: For imine formation, the reaction is acid-catalyzed and reversible.
Acid Chlorides: For amidation, the reaction occurs readily with primary and secondary amines.
Sulfonyl Chlorides: For sulfonation, the reaction requires alkaline conditions to keep the amine nucleophilic.
Major Products
Imines: Formed from the reaction with aldehydes and ketones.
Amides: Formed from the reaction with acid chlorides.
Sulfonamides: Formed from the reaction with sulfonyl chlorides.
Scientific Research Applications
2-Amino-N-cyclobutylacetamide is used in various scientific research applications, including:
Proteomics Research: As a biochemical reagent for studying protein interactions and functions.
Medicinal Chemistry:
Biological Studies: Used in the synthesis of heterocyclic compounds with potential biological activities.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-N-cyclopropylacetamide
- 2-Amino-N-cyclopentylacetamide
- 2-Amino-N-cyclohexylacetamide
Comparison
2-Amino-N-cyclobutylacetamide is unique due to its cyclobutyl group, which imparts distinct steric and electronic properties compared to its cyclopropyl, cyclopentyl, and cyclohexyl analogs. These differences can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for specific research applications .
Properties
IUPAC Name |
2-amino-N-cyclobutylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c7-4-6(9)8-5-2-1-3-5/h5H,1-4,7H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIXJOARUJVZAME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30676373 | |
Record name | N-Cyclobutylglycinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30676373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
359821-39-9 | |
Record name | 2-Amino-N-cyclobutylacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=359821-39-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Cyclobutylglycinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30676373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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